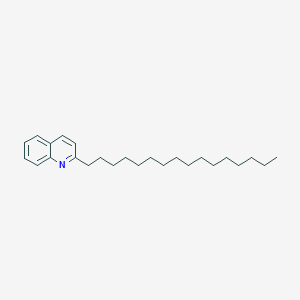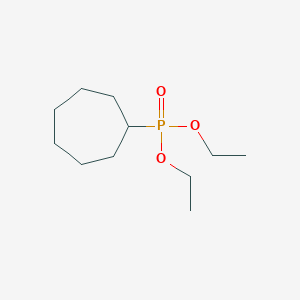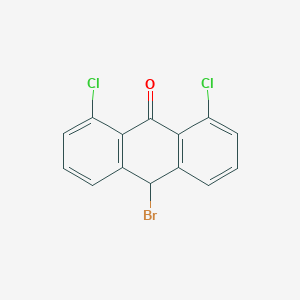
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group and a pyridinylethynyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate pyridinylethynyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Hydrolysis: Yields phosphonic acid and ethanol.
Oxidation: Produces oxidized phosphonic acid derivatives.
Substitution: Results in substituted pyridinylethynyl phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic acid, (3-pyridinylethynyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (2-pyridinylethynyl)-, diethyl ester
- Phosphonic acid, (4-pyridinylethynyl)-, diethyl ester
- Phosphonic acid, (3-pyridinylmethyl)-, diethyl ester
Uniqueness
Phosphonic acid, (3-pyridinylethynyl)-, diethyl ester is unique due to the specific positioning of the pyridinylethynyl group, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63671-84-1 |
|---|---|
Molekularformel |
C11H14NO3P |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
3-(2-diethoxyphosphorylethynyl)pyridine |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
WGSJIYGIKVGWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C#CC1=CN=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)


![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)





